molecular formula C19H18N4O3 B2930288 methyl 4-((1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)carbamoyl)benzoate CAS No. 2034559-24-3

methyl 4-((1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)carbamoyl)benzoate

Cat. No. B2930288
CAS RN: 2034559-24-3
M. Wt: 350.378
InChI Key: GYTHXZVJMOOQAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 4-((1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)carbamoyl)benzoate” is a compound that belongs to the class of triazoles . Triazoles are nitrogenous heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are known for their versatile biological activities and are present as a central structural component in a number of drug classes .


Synthesis Analysis

The synthesis of triazoles often involves a three-component coupling reaction of unactivated terminal alkynes, allyl carbonate, and trimethylsiyl azide under Pd (0)-Cu (I) bimetallic catalysis . Other methods include the reaction of 4-bromo- NH -1,2,3-triazoles with alkyl halides in the presence of K 2 CO 3 in DMF .


Molecular Structure Analysis

Triazole compounds, including “methyl 4-((1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)carbamoyl)benzoate”, have a molecular formula of C 2 H 3 N 3 . They are capable of binding in the biological system with a variety of enzymes and receptors .


Chemical Reactions Analysis

Triazoles have been synthesized via a three-component coupling reaction of unactivated terminal alkynes, allyl carbonate, and trimethylsiyl azide under Pd (0)-Cu (I) bimetallic catalysis . Other reactions include the reaction of 4-bromo- NH -1,2,3-triazoles with alkyl halides in the presence of K 2 CO 3 in DMF .

Scientific Research Applications

Antitumor Activity

Compounds with 1,2,4-triazole hybrids have been shown to exhibit cytotoxic activities against tumor cell lines such as MCF-7 and HCT-116 . The presence of a 1,2,3-triazole moiety could potentially enhance the ability of “methyl 4-{[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]carbamoyl}benzoate” to bind with various enzymes and exhibit antitumor properties.

Enzyme Inhibition

The triazole ring is known for its ability to interact with enzymes through hydrogen bonding . This suggests that our compound could serve as an inhibitor for enzymes like acetylcholinesterase (AChE), which is significant in treating diseases like Alzheimer’s .

Antiproliferative Agent

Triazole derivatives have been identified as potent antiproliferative agents against various cancer cell lines . The structural similarity suggests that “methyl 4-{[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]carbamoyl}benzoate” may also possess antiproliferative properties.

Antimicrobial Activity

Triazole compounds have demonstrated antimicrobial activity . The structural features of “methyl 4-{[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]carbamoyl}benzoate” could potentially make it useful in developing new antimicrobial agents.

Mechanism of Action

While the specific mechanism of action for “methyl 4-((1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)carbamoyl)benzoate” is not mentioned in the available resources, triazole compounds are known to bind in the biological system with a variety of enzymes and receptors . This makes them show versatile biological activities .

properties

IUPAC Name

methyl 4-[[1-phenyl-2-(triazol-2-yl)ethyl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c1-26-19(25)16-9-7-15(8-10-16)18(24)22-17(13-23-20-11-12-21-23)14-5-3-2-4-6-14/h2-12,17H,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYTHXZVJMOOQAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC(CN2N=CC=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-((1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)carbamoyl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.